molecular formula C24H20O4 B7731905 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid

2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid

Cat. No.: B7731905
M. Wt: 372.4 g/mol
InChI Key: GNDXWNDFULUNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety and a 1,5-dioxo-1,5-diphenylpentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with appropriate diketone compounds under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the diketone groups, leading to different structural analogs.

    Substitution: The benzoic acid moiety can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or ketones.

Scientific Research Applications

2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,5-Dioxo-1,5-diphenylpentan-3-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(1,5-dioxo-1,5-diphenylpentan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c25-22(17-9-3-1-4-10-17)15-19(16-23(26)18-11-5-2-6-12-18)20-13-7-8-14-21(20)24(27)28/h1-14,19H,15-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDXWNDFULUNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.